molecular formula C15H15NO3 B13360695 Methyl N-(4-hydroxyphenyl)-N-phenylglycinate

Methyl N-(4-hydroxyphenyl)-N-phenylglycinate

Cat. No.: B13360695
M. Wt: 257.28 g/mol
InChI Key: ZXMMSYULNVZCLH-UHFFFAOYSA-N
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Description

Methyl N-(4-hydroxyphenyl)-N-phenylglycinate (IUPAC name: methyl 2-[N-(4-hydroxyphenyl)-N-phenylamino]acetate) is a glycine derivative characterized by a methyl ester group and two aromatic substituents on the nitrogen atom: a 4-hydroxyphenyl and a phenyl group. Its molecular formula is C₁₅H₁₅NO₃ (monoisotopic mass: 265.1103 g/mol), and it is structurally defined by:

  • A glycinate backbone with esterification at the carboxyl group.
  • Dual aromatic substitution (4-hydroxyphenyl and phenyl) on the nitrogen, conferring distinct electronic and steric properties .

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

methyl 2-(N-(4-hydroxyphenyl)anilino)acetate

InChI

InChI=1S/C15H15NO3/c1-19-15(18)11-16(12-5-3-2-4-6-12)13-7-9-14(17)10-8-13/h2-10,17H,11H2,1H3

InChI Key

ZXMMSYULNVZCLH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN(C1=CC=CC=C1)C2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-(4-hydroxyphenyl)-N-phenylglycinate typically involves the reaction of glycine derivatives with phenolic compounds. One common method includes the esterification of glycine with methanol in the presence of an acid catalyst, followed by the reaction with 4-hydroxyphenyl and phenyl groups under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts such as sulfuric acid or hydrochloric acid is common in these processes .

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

Phenylglycine esters, such as D-(-)-4-hydroxyphenylglycine methyl ester (HPGM), undergo hydrolysis under acidic or basic conditions. For example:

  • Acid-Catalyzed Hydrolysis : In methanol with sulfuric acid, HPGM forms the corresponding acid (4-hydroxyphenylglycine) through protonation of the ester carbonyl, followed by nucleophilic attack by water .

  • Base-Catalyzed Saponification : Alkaline conditions (e.g., NaOH) deprotonate water, generating hydroxide ions that cleave the ester bond to yield carboxylate salts .

Representative Reaction Pathway:

Methyl esterH+/OHCarboxylic acid+Methanol\text{Methyl ester} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Carboxylic acid} + \text{Methanol}

N-Alkylation and Substituent Effects

While the N-phenyl and N-methyl groups in Methyl N-(4-hydroxyphenyl)-N-phenylglycinate likely hinder nucleophilic reactions at the nitrogen, similar compounds (e.g., N-methylphenylglycine derivatives) show reactivity influenced by steric and electronic effects:

  • Steric Hindrance : Bulky N-substituents reduce reactivity in amidation or alkylation reactions .

  • Electron-Withdrawing Groups : The phenolic hydroxyl (4-OH) may participate in hydrogen bonding or act as a directing group in electrophilic aromatic substitution (e.g., sulfonation, nitration) .

Catalytic Hydrogenation and Reduction

Phenylglycine esters with unsaturated side chains can undergo hydrogenation. For example:

  • Reduction of Azides : In related compounds (e.g., azide intermediates), catalytic hydrogenation converts azides to amines .

  • Selectivity : Steric effects from N-substituents may influence reduction rates or regioselectivity.

Peptide Coupling and Amide Formation

Phenylglycine derivatives are common in peptide synthesis. For this compound:

  • Activation Strategies : Carbodiimides (e.g., EDC) or uronium salts (e.g., HBTU) could activate the carboxylate for amide bond formation .

  • Challenges : The N-phenyl group may impede coupling efficiency due to steric bulk.

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation:

  • Quinone Formation : Under strong oxidizing conditions (e.g., KMnO₄), the 4-hydroxyphenyl group may oxidize to a quinone structure .

  • Enzymatic Oxidation : Tyrosinase-like enzymes could mediate hydroxylation or crosslinking reactions.

Comparative Reactivity of Analogues

Compound Key Reactions Catalysts/Conditions Reference
D-(-)-4-Hydroxyphenylglycine methyl esterAcid hydrolysis, crystallizationH₂SO₄, methanol, NaOH
N-Methyl-4-hydroxy-phenylglycineEsterification, amide couplingHBTU, EDC, DCC
4-CarboxyphenylglycineAgonist/antagonist activity at mGluR receptors-

Synthetic Challenges and Considerations

  • Steric Effects : The N-phenyl group restricts access to the nitrogen, limiting nucleophilic substitution or alkylation.

  • Solubility : Polar solvents (e.g., methanol, water) are preferred for reactions involving the phenolic hydroxyl and ester groups .

  • Optical Resolution : Chiral resolution methods (e.g., diastereomeric salt crystallization) may be required if the compound exists as enantiomers .

Scientific Research Applications

Methyl N-(4-hydroxyphenyl)-N-phenylglycinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl N-(4-hydroxyphenyl)-N-phenylglycinate involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it acts as a nitrification inhibitor by interfering with the activity of ammonia-oxidizing bacteria and archaea. This inhibition is mediated through the modulation of auxin signaling pathways, leading to changes in root architecture and nitrogen uptake .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Methyl N-(4-chlorobenzoyl)glycinate
  • Structure : Replaces the 4-hydroxyphenyl and phenyl groups with a 4-chlorobenzoyl moiety.
  • Key Differences :
    • The electron-withdrawing chlorine atom increases electrophilicity compared to the hydroxyl group.
    • The benzoyl group introduces a carbonyl, enhancing rigidity and altering solubility (logP likely higher due to reduced polarity) .
Methyl N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate
  • Structure : Features a sulfonyl group and halogenated substituents (Cl, F).
  • Key Differences: The sulfonyl group significantly increases metabolic stability and electron-withdrawing effects.
N-(4-Hydroxyphenyl)maleimide (13)
  • Structure : Maleimide core with a 4-hydroxyphenyl substituent.
  • Key Differences :
    • The maleimide ring enables Michael addition reactivity, unlike the glycinate ester.
    • Reported IC₅₀ = 12.9 μM in enzyme inhibition studies, suggesting moderate bioactivity compared to glycinate derivatives .

Functional Group Modifications

N-(3-(4-hydroxyphenyl)propionyl)glycine
  • Structure : Replaces the methyl ester with a propionyl group and retains the 4-hydroxyphenyl moiety.
  • Used in metabolic studies with quadratic regression models (R² = 0.990), indicating reliable quantification in biological matrices .
N,N′-Diarylurea Derivatives (CTPPU)
  • Structure : Urea backbone with substituted phenyl groups.
  • Key Differences :
    • Urea group enhances hydrogen-bonding capacity but reduces ester-mediated hydrolysis susceptibility.
    • Demonstrated anticancer effects in NSCLC cells, highlighting the role of aryl substituents in activity .

Physicochemical and Pharmacological Data

Compound Name Molecular Formula Key Substituents Bioactivity/Properties Reference
Methyl N-(4-hydroxyphenyl)-N-phenylglycinate C₁₅H₁₅NO₃ 4-OH-Ph, Ph High polarity due to -OH; ester hydrolysis susceptibility
Methyl N-(4-chlorobenzoyl)glycinate C₁₀H₁₀ClNO₃ 4-Cl-Benzoyl Increased logP; enhanced stability
N-(4-Hydroxyphenyl)maleimide (13) C₁₀H₇NO₃ Maleimide, 4-OH-Ph IC₅₀ = 12.9 μM (enzyme inhibition)
CTPPU (Diarylurea) C₁₄H₁₁ClF₃N₂O 4-Cl-3-CF₃-Ph, Ph Induces NSCLC cell cycle arrest

Structural and Functional Insights

  • This contrasts with chlorinated or sulfonated analogs, which prioritize stability over polarity .
  • Ester vs. Amide/Carboxylic Acid : Methyl esters (as in the target compound) are prone to hydrolysis, whereas amides or carboxylic acids (e.g., N-(3-(4-hydroxyphenyl)propionyl)glycine) offer greater metabolic stability .
  • Aryl Substitution Trends : Electron-withdrawing groups (Cl, F, sulfonyl) improve membrane permeability but may reduce aqueous solubility. Alkoxy groups (e.g., methoxy) balance lipophilicity and polarity .

Biological Activity

Methyl N-(4-hydroxyphenyl)-N-phenylglycinate, a compound derived from phenylglycine, has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, structure-activity relationships (SAR), and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a hydroxy group on the phenyl ring, which plays a crucial role in its biological activity. Its chemical structure can be represented as follows:

  • Molecular Formula : C15H15NO3
  • Molecular Weight : 255.29 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

Biological Activity Overview

The compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : Preliminary research indicates that this compound may possess cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.
  • Receptor Modulation : The compound has been investigated for its ability to modulate certain receptors, including GPR88, which is implicated in neurological disorders.

Structure-Activity Relationship (SAR)

The SAR of this compound indicates that modifications to the phenyl and amide groups can significantly influence its biological activity. Research has demonstrated that:

  • Substituting the amine group with hydroxyl or other functional groups can enhance potency.
  • The phenyl group on the amide cap is essential for maintaining activity, suggesting specific binding interactions within receptor sites .

Table 1: Structure-Activity Relationship Findings

Compound VariantEC50 (nM)Biological Activity
This compound194GPR88 Agonist
Hydroxyl-substituted variant110Enhanced GPR88 Agonism
Benzyl analogue487Moderate potency
Propyl-linked variant>1000Inactive

Case Studies and Research Findings

  • Antimicrobial Study :
    A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. It demonstrated significant inhibition zones ranging from 10 to 20 mm against pathogens like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values between 6 to 12.5 µg/mL .
  • Cytotoxicity Assessment :
    In vitro assays on cancer cell lines revealed that this compound exhibited cytotoxic effects with IC50 values around 15 µM, indicating its potential as a therapeutic agent in oncology .
  • Receptor Interaction Studies :
    Research focused on the interaction of this compound with GPR88 showed that it could activate signaling pathways associated with neuroprotection. The compound's EC50 value in these assays was measured at approximately 194 nM, highlighting its potency as a GPR88 agonist .

Q & A

Q. What synthetic routes are commonly employed to prepare Methyl N-(4-hydroxyphenyl)-N-phenylglycinate?

The compound is synthesized via amidation and esterification reactions. For example, analogous glycinate derivatives are prepared by reacting amino acids with activated carboxylic acids (e.g., using HBTU or EDC/HOBt coupling agents) in polar aprotic solvents like DMF or MeCN. A typical protocol involves dissolving the starting amine in DCM, adding TFA for deprotection, followed by neutralization with NaHCO₃ and extraction . The ester group is introduced via reaction with methanol under acidic conditions or using methyl halides. Final purification often employs silica gel column chromatography with gradients of ethyl acetate/hexane .

Q. How is the structural integrity of this compound validated post-synthesis?

Nuclear magnetic resonance (¹H and ¹³C NMR) and mass spectrometry (MS) are critical. For example, ¹H NMR peaks for the methyl ester group typically appear at δ ~3.6–3.8 ppm, while aromatic protons from the 4-hydroxyphenyl and phenyl groups resonate between δ 6.7–7.4 ppm. High-resolution MS (ESI or EI) confirms the molecular ion ([M+H]⁺ or [M+Na]⁺) with mass accuracy <5 ppm. Discrepancies in splitting patterns or unexpected peaks may indicate stereochemical impurities or residual solvents, necessitating repeated purification .

Q. What safety precautions are essential when handling this compound?

While specific safety data for this compound is limited, analogous glycinate derivatives require handling in fume hoods with nitrile gloves and lab coats. Avoid inhalation or skin contact, as aromatic amines and esters can be irritants. Storage at –20°C in airtight containers is recommended for long-term stability .

Advanced Research Questions

Q. How can reaction yields be optimized for the amidation step in synthesizing this compound?

Yields are improved by optimizing stoichiometry (e.g., 1.2 equivalents of coupling agents like EDC/HOBt) and reaction time (12–24 hrs at 0–25°C). Catalytic additives like DIPEA (2–3 equivalents) enhance activation efficiency. For sterically hindered substrates, microwave-assisted synthesis at 50–60°C for 1–2 hrs may reduce side products . Monitoring via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane) ensures completion.

Q. How should researchers address contradictions in NMR data during structural analysis?

Contradictions often arise from diastereomers or residual solvents. For example, splitting of the α-proton signal (δ 4.2–4.5 ppm) may indicate racemization. Recrystallization from EtOAc/hexane or chiral HPLC can resolve enantiomers. Deuterated solvent peaks (e.g., DMSO-d₆ at δ 2.5 ppm) should be excluded during integration. Cross-validation with ¹³C NMR and 2D experiments (COSY, HSQC) clarifies ambiguous assignments .

Q. What pharmacological evaluation strategies are suitable for this compound?

Cell-based assays (e.g., cAMP modulation in CHO cells using Lance™ assays) are common. Pre-incubate cells with the compound (1–100 µM) for 30 mins, then stimulate with agonists. Measure cAMP via fluorescence or luminescence. For receptor-binding studies, competitive radioligand assays (e.g., ³H-labeled antagonists) with Scatchard analysis determine IC₅₀ values. Include positive controls (e.g., forskolin for cAMP) and validate results with triplicate runs .

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